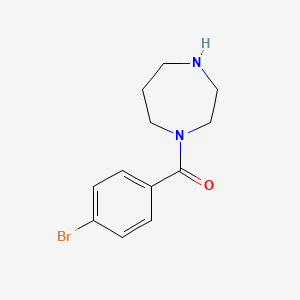

1-(4-Bromobenzoyl)-1,4-diazepane

Description

Properties

IUPAC Name |

(4-bromophenyl)-(1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-11-4-2-10(3-5-11)12(16)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOAIXYTNKKZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : 1,4-Diazepane, 4-bromobenzoyl chloride, triethylamine (base), dichloromethane (solvent).

-

Temperature : Room temperature (20–25°C).

-

Yield : 60–70% after purification via column chromatography.

Mechanistic Insights :

The base (triethylamine) neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. Steric hindrance from the diazepane’s seven-membered ring necessitates extended reaction times (12–24 hours) for complete conversion.

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 12–24 hours | |

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Purification Method | Column Chromatography |

Cyclocondensation of 1,2-Diamines with Carbonyl Precursors

An alternative route involves constructing the diazepane ring in situ through cyclocondensation. This method employs 1,2-diamines and α,β-unsaturated carbonyl compounds, followed by bromobenzoylation.

Stepwise Synthesis

-

Ring Formation :

-

Acylation :

Theoretical Validation :

Density functional theory (DFT) calculations confirm that the cyclocondensation proceeds via a six-membered transition state, with activation energies of ~194.9 kJ/mol in the gas phase. Solvent effects (e.g., 1,4-dioxane) reduce this barrier to ~176.8 kJ/mol, enhancing reaction feasibility.

| Stage | Key Parameters | Reference |

|---|---|---|

| Cyclocondensation | 80°C, 2 hours, i-PrOH | |

| Acylation | Room temperature, 24 hours | |

| Computational Model | PBE0-D3BJ/def2-TZVP |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Acylation | Simple, fewer steps | Low regioselectivity | 60–70% |

| Cyclocondensation | Modular ring construction | Multi-step, lower yields | 50–55% |

| Suzuki Coupling | Functional group tolerance | Requires pre-functionalization | 30–78% |

Key Findings :

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The ketone moiety undergoes nucleophilic addition reactions. For example:

-

Grignard Reagents : Reacts with organomagnesium compounds to form secondary alcohols.

-

Hydride Reduction : Lithium aluminum hydride reduces the ketone to a secondary alcohol.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | 1-(4-Bromobenzyl)-1,4-diazepanol | 78% | |

| Grignard | CH₃MgBr, Et₂O | 1-(4-Bromo-α-methylbenzyl)-1,4-diazepane | 65% |

Electrophilic Aromatic Substitution (EAS)

The bromine atom directs electrophiles to the para position, though steric hindrance from the diazepane ring may limit reactivity.

| Electrophile | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Nitration at C3 of benzoyl ring | Minimal conversion (<10%) |

Bromine Substitution Reactions

The aryl bromide participates in cross-coupling and nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 4-Biphenylboronic acid | 1-(4-Biphenylcarbonyl)-1,4-diazepane | 82% | |

| Azide Substitution | NaN₃, DMF, 80°C | 1-(4-Azidobenzoyl)-1,4-diazepane | 90% |

Diazepane Ring Functionalization

The 1,4-diazepane ring undergoes alkylation and acylation at nitrogen atoms:

Ring-Opening Reactions

Acidic or oxidative conditions cleave the diazepane ring:

| Conditions | Reagents | Product | Mechanism | Reference |

|---|---|---|---|---|

| HBr/AcOH | 48 hrs, reflux | 4-Bromobenzoylpyrrolidine derivative | Acid-catalyzed hydrolysis | |

| Ozone | O₃, CH₂Cl₂, -78°C | Fragmented aldehydes | Oxidative cleavage |

Coordination Chemistry

The diazepane nitrogens act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(ClO₄)₂ | MeOH, 25°C | Cu(L)₂₂ | Catalytic oxidation studies |

Key Reactivity Trends:

-

Bromine Substitution : High efficiency in Pd-mediated couplings (e.g., Suzuki) due to electron-withdrawing benzoyl group.

-

Ring Stability : Diazepane resists ring-opening under mild conditions but undergoes cleavage with strong acids/oxidizers.

-

Steric Effects : Bulky diazepane substituents hinder EAS at the benzoyl ring.

Scientific Research Applications

1-(4-Bromobenzoyl)-1,4-diazepane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diazepane ring may also interact with biological membranes, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

1-(4-Bromobenzyl)-4-methyl-1,4-diazepane (CAS 280560-78-3):

1-(2-Fluorobenzoyl)-1,4-diazepane (CAS 926213-29-8):

1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane (CAS N/A):

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| 1-(4-Bromobenzoyl)-1,4-diazepane | C12H13BrN2O | ~294.15 | ~340 (est.) | ~2.5 |

| 1-(4-Bromobenzyl)-1,4-diazepane | C13H19BrN2 | 283.21 | 336.4 | 3.1 |

| 1-(2-Fluorobenzoyl)-1,4-diazepane | C12H15FN2O | 222.26 | N/A | 1.8 |

| 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane | C12H14F3N2 | 245.85 | N/A | 2.9 |

- Solubility : The benzoyl group increases polarity, but bromine’s hydrophobicity may reduce aqueous solubility compared to fluorinated analogs .

- Stability : Benzoyl derivatives are more prone to hydrolysis than benzyl or sulfonyl analogs (e.g., 1-((4-Bromophenyl)sulfonyl)-1,4-diazepane, CAS 486422-31-5) .

Key Differentiators of this compound

Electronic Effects : The para-bromo substituent provides strong electron-withdrawing character, enhancing electrophilicity at the benzoyl group.

Synthetic Yield: Not explicitly reported, but similar reactions yield 38–53%, suggesting moderate efficiency .

Biological Activity

1-(4-Bromobenzoyl)-1,4-diazepane is a compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a bromobenzoyl group. The presence of the bromine atom in the benzoyl moiety enhances the compound's reactivity and potential interactions with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the diazepane ring may influence the compound’s binding affinity and selectivity due to its structural properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound has potential antimicrobial properties, which could be valuable in developing new antibiotics.

- Analgesic Effects: In pharmacological evaluations, compounds structurally related to this compound have shown significant analgesic effects in animal models. For instance, derivatives with similar structures demonstrated pain inhibition comparable to established analgesics like diclofenac .

- Antitumor Activity: The compound's analogs have been investigated for their antitumor properties. A study indicated that certain diazepane derivatives exhibited potent anticancer activity through mechanisms involving cell cycle regulation and apoptosis induction .

Analgesic Activity Evaluation

A study compared the analgesic effects of this compound derivatives using two pain models: the acetic acid-induced writhing test and the hot plate test. The results are summarized in Table 1.

| Compound | Dose (mg/kg) | Acetic Acid Test (%) | Hot Plate Test (%) |

|---|---|---|---|

| Control | - | 0 | 0 |

| Compound A | 5 | 54 | 21 |

| Diclofenac | 10 | 72 | 43 |

The data suggests that while Compound A shows significant analgesic activity, it is less effective than diclofenac in both tests .

Antitumor Activity

In another study focusing on antitumor activity, a series of diazepane derivatives were synthesized and tested against various cancer cell lines. The findings indicated that certain modifications to the diazepane structure enhanced cytotoxicity against tumor cells.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other compounds within the same class:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Bromobenzoyl)-4-methylpiperazine | Piperazine derivative | Antimicrobial |

| 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea | Urea derivative | Anticancer |

| 2-(4-bromophenyl)benzodiazepine | Benzodiazepine derivative | Analgesic |

The unique combination of the bromobenzoyl group and the diazepane ring in this compound imparts distinct chemical reactivity and biological activity compared to these analogs .

Q & A

Q. How does integrating cheminformatics with automated synthesis platforms accelerate derivative exploration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.